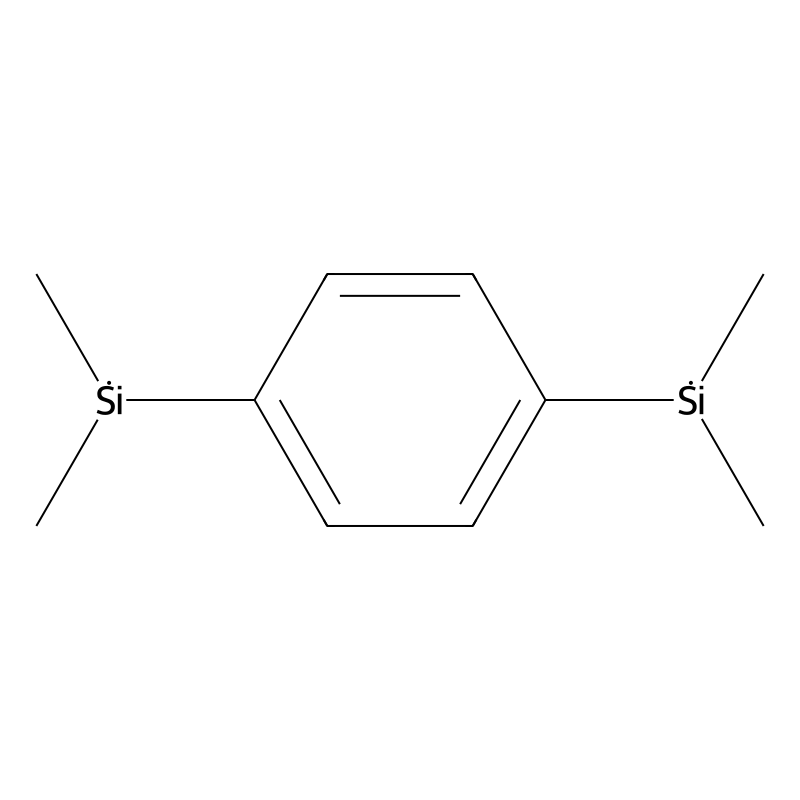

1,4-Bis(dimethylsilyl)benzene

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Applications in Material Science

Organic Light-Emitting Diodes (OLEDs)

The bulky dimethylsilyl groups in 1,4-DMBz can hinder intermolecular interactions, potentially improving the efficiency of charge transport in OLED devices []. Research suggests that incorporating 1,4-DMBz into OLED materials could lead to brighter and more stable displays.

Organic Photovoltaics (OPVs)

Similar to OLEDs, 1,4-DMBz's ability to reduce intermolecular interactions might be beneficial for OPV applications. By optimizing charge mobility within the device, 1,4-DMBz could contribute to the development of more efficient solar cells based on organic materials [].

Potential Applications in Organic Synthesis

Precursor for Silylated Derivatives

1,4-DMBz can serve as a starting material for the synthesis of various silylated derivatives. The dimethylsilyl groups can be readily modified or replaced with other functional groups, allowing researchers to create complex organic molecules with specific properties [].

Protecting Group Strategy

The bulky nature of the dimethylsilyl groups can be exploited in organic synthesis as a protecting group strategy. By temporarily attaching a dimethylsilyl group to a reactive site on a molecule, chemists can selectively perform reactions on other parts of the molecule without affecting the protected site. The dimethylsilyl group can then be easily removed under mild conditions [].

1,4-Bis(dimethylsilyl)benzene is an organosilicon compound with the molecular formula CHSi and a molecular weight of 194.42 g/mol. It is characterized by two dimethylsilyl groups attached to a benzene ring at the para positions. This compound appears as a colorless to light yellow liquid with a boiling point of approximately 213-214 °C and a melting point of 115 °C . Its density is around 0.874 g/mL at 25 °C, and it has a flash point of 185 °F (approximately 85 °C) .

The synthesis of 1,4-bis(dimethylsilyl)benzene can be achieved through several methods:

- Reaction with Sodium Metal: A common method involves the reaction of p-dichlorobenzene with dimethylchlorosilane in the presence of sodium metal as a reducing agent. The process typically occurs in an inert atmosphere (nitrogen or argon) and requires careful temperature control during the addition of reactants .

- Using Disilane: Another method involves using disilane compounds in reactions that yield the desired product through controlled heating and refluxing processes .

- Alternative Solvents: Synthesis can also be conducted using various solvents such as xylene or tetrahydrofuran, depending on the specific reaction conditions required for optimal yield .

1,4-Bis(dimethylsilyl)benzene finds applications in various fields:

- Material Science: It is utilized in the development of silicone-based materials due to its unique properties.

- Organic Synthesis: This compound serves as an intermediate in synthesizing more complex organosilicon compounds.

- Polymer Chemistry: It can be used in creating polysilanes and other silicon-containing polymers that exhibit desirable mechanical and thermal properties.

Several compounds share structural similarities with 1,4-bis(dimethylsilyl)benzene. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1,4-Bis(trimethylsilyl)benzene | 13183-70-5 | 0.96 |

| 1,4-Bis(dimethyl(vinyl)silyl)benzene | 4519-17-9 | 0.90 |

| (4-Bromophenyl)trimethylsilane | 6999-03-7 | 0.69 |

Uniqueness

1,4-Bis(dimethylsilyl)benzene is unique due to its specific arrangement of silicon atoms and their influence on the chemical reactivity and physical properties compared to other similar compounds. The presence of dimethyl groups contributes to its stability and solubility characteristics, making it particularly valuable in silicone chemistry and applications requiring enhanced thermal stability.

The foundation of organosilicon chemistry traces back to 1863, when Charles Friedel and James Crafts synthesized tetraethylsilane through the reaction of silicon tetrachloride with diethylzinc. This discovery marked the first deliberate creation of a carbon-silicon bond, though practical applications remained elusive until the 20th century. Frederick Stanley Kipping's pioneering work between 1901 and 1937 established systematic methods for synthesizing organosilanes using Grignard reagents, culminating in the accidental discovery of silicone polymers.

A pivotal advancement occurred in 1941 with Eugene Rochow's development of the direct process, which enabled large-scale production of methylchlorosilanes from silicon metal and methyl chloride. This innovation laid the groundwork for commercial silicone production and facilitated the synthesis of complex organosilicon compounds like 1,4-bis(dimethylsilyl)benzene. The compound itself emerged as a research focus in the 1960s, when advances in hydrosilylation and disilane chemistry allowed precise control over silicon-carbon bond formation.

Sodium-Catalyzed Synthesis from para-Dichlorobenzene

The sodium-catalyzed synthesis of 1,4-Bis(dimethylsilyl)benzene from para-dichlorobenzene represents one of the most efficient classical approaches for preparing this compound. This methodology involves the reaction of para-dichlorobenzene with dimethylchlorosilane in the presence of sodium metal and catalytic amounts of tris(3,6-dioxaheptyl)amine (TDA-1) [1].

The reaction proceeds through a metal-halogen exchange mechanism, where sodium metal acts as a reducing agent to activate the aromatic halide. In a typical procedure, 47 grams of sodium metal is dispersed in 230 grams of xylene at 100-110°C for 0.5 hours under vigorous stirring to generate sodium sand. The formation of sodium sand is crucial as it increases the surface area of the metal, enhancing its reactivity with the organic halide [1].

The reaction mixture of 73.5 grams of para-dichlorobenzene and 96.5 grams of dimethylchlorosilane in 100 grams of xylene is then added dropwise over approximately 5 hours to maintain controlled reaction conditions. The extended addition time prevents excessive heat generation and ensures complete conversion of the starting materials. Following the addition, the reaction mixture is maintained at 100-110°C for an additional 2 hours to complete the transformation [1].

The workup procedure involves cooling the reaction system to 5-15°C, followed by careful addition of 280 milliliters of water. After stirring for 1 hour and standing for 1 hour, the aqueous brine phase is separated, and the upper organic phase containing the crude product is subjected to vacuum distillation at temperatures below 120°C. This methodology achieves an impressive yield of 95% with purity greater than 99% [1].

The high efficiency of this method can be attributed to the use of TDA-1 as a phase-transfer catalyst, which facilitates the interaction between the sodium metal and the organic halide. The controlled reaction conditions and the use of xylene as a high-boiling solvent allow for efficient heat management and complete conversion of starting materials [1].

Dimethylchlorosilane Coupling Reactions

Dimethylchlorosilane coupling reactions represent another fundamental approach for synthesizing 1,4-Bis(dimethylsilyl)benzene. These reactions typically involve the use of Grignard reagents prepared from para-dibromobenzene or para-dichlorobenzene with magnesium metal in ethereal solvents [2].

The Grignard-based synthesis begins with the preparation of magnesium beads (1.6-2.5 millimeters) in a three-necked flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel. The reaction is conducted under an inert atmosphere of dry argon at 30°C. A total of 48.6 grams (2.0 moles) of metallic magnesium is combined with 600 milliliters of tetrahydrofuran and a small amount of iodine as an activator [2].

The para-dibromobenzene (235.9 grams, 1.0 mole) dissolved in 400 milliliters of tetrahydrofuran is added dropwise over 3 hours while maintaining the temperature at 50-60°C. The contents are stirred for 5 hours under reflux to ensure complete formation of the Grignard reagent. The resulting di-Grignard reagent is then treated with 189.2 grams (2.0 moles) of dimethylchlorosilane added dropwise over 2 hours under water cooling [2].

Following the addition of dimethylchlorosilane, the reaction mixture is stirred for 3 hours under reflux. The reaction is then quenched with 400 grams of water, and the organic layer is separated. Distillation of the organic layer at 73-75°C under 6 millimeters of mercury pressure yields 140.0 grams of 1,4-Bis(dimethylsilyl)benzene, representing a yield of approximately 85-90% [2].

The success of this methodology depends on the careful preparation and handling of the Grignard reagent, as these species are highly sensitive to moisture and oxygen. The use of iodine as an activator helps to initiate the formation of the Grignard reagent by removing the passivating oxide layer from the magnesium surface [2].

An alternative approach utilizes a co-solvent system comprising diethyl ether and toluene, which has been shown to improve yields to 86.6-89.5% when using either 1,4-dibromobenzene or 1,4-dichlorobenzene with dimethylchlorosilane [2]. This solvent system provides better solubility for the reactants and improved thermal stability compared to pure ethereal solvents.

Modern Synthetic Approaches

Ultrasonic Irradiation Methods with Digrignard Reagents

Ultrasonic irradiation has emerged as a powerful tool for enhancing the efficiency of Grignard reagent formation and subsequent coupling reactions. The application of ultrasonic waves to the synthesis of 1,4-Bis(dimethylsilyl)benzene offers several advantages, including reduced reaction times, improved yields, and enhanced reproducibility [3] [4].

The effect of ultrasonic irradiation on Grignard reagent formation has been extensively studied, revealing that sonication exerts an accelerating effect on all steps of the reaction process. The rate constants for the formation of Grignard reagents under ultrasonic conditions are typically 2-3 times higher than those observed under conventional conditions [4] [5].

For the synthesis of 1,4-Bis(dimethylsilyl)benzene using ultrasonic methods, the reaction of alkyl bromides with magnesium in toluene is conducted in the presence of catalytic amounts of organic bases such as diethyl ether or tetrahydrofuran. The ultrasonic irradiation significantly reduces the induction period required for Grignard reagent formation, which is particularly beneficial for large-scale syntheses [4] [5].

The mechanism of ultrasonic enhancement involves the destruction of the passivating oxide film on the magnesium surface through cavitational effects. The formation and collapse of cavitation bubbles create high-energy microenvironments that facilitate the removal of surface contaminants and promote intimate contact between the magnesium and the organic halide [4] [5].

In a typical ultrasonic-assisted synthesis, the reaction mixture is subjected to ultrasonic irradiation at frequencies of 20-40 kilohertz with power outputs of 400-600 watts. The reaction temperature is maintained at 30-60°C, and the reaction time is reduced to 1-3 hours compared to 6-24 hours required for conventional methods [3] [4].

The application of ultrasonic irradiation to the synthesis of 1,4-Bis(dimethylsilyl)benzene using digrignard reagents results in enhanced reaction rates without compromising the final yield or product quality. The accelerated reaction kinetics allow for more efficient utilization of laboratory time and resources, making this approach particularly attractive for research and development applications [3] [4].

Transition Metal-Catalyzed Syntheses

Transition metal-catalyzed syntheses represent the most advanced and versatile approaches for preparing 1,4-Bis(dimethylsilyl)benzene. These methodologies utilize palladium, platinum, and other transition metal catalysts to facilitate carbon-silicon bond formation through various mechanistic pathways [6] [7].

Palladium-catalyzed cross-coupling reactions have been particularly successful in the synthesis of organosilicon compounds. The use of palladium catalysts enables the coupling of aryl halides with organosilicon nucleophiles under mild conditions, often providing superior selectivity and functional group tolerance compared to traditional methods [7] [8].

In the synthesis of 1,4-Bis(dimethylsilyl)benzene, palladium-catalyzed approaches typically involve the reaction of 1,4-dibromobenzene or 1,4-dichlorobenzene with dimethylsilane or dimethylchlorosilane in the presence of a palladium catalyst and appropriate ligands. The reaction conditions are typically milder than those required for Grignard-based syntheses, with temperatures ranging from 80-120°C and reaction times of 12-24 hours [7].

The choice of ligand is crucial for the success of palladium-catalyzed syntheses. Phosphine ligands such as triphenylphosphine and bis(diphenylphosphino)ferrocene have been shown to provide excellent results in terms of both yield and selectivity. The ligand not only stabilizes the palladium catalyst but also influences the electronic properties of the metal center, affecting the rate and selectivity of the catalytic cycle [7] [8].

Platinum-catalyzed hydrosilylation reactions provide another important route to 1,4-Bis(dimethylsilyl)benzene derivatives. These reactions involve the addition of silicon-hydrogen bonds across unsaturated carbon-carbon bonds, and they can be used to prepare complex organosilicon compounds with high regioselectivity [2].

The use of platinum catalysts such as chloroplatinic acid and Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex) has been reported for the synthesis of 1,4-Bis(dimethylsilyl)benzene derivatives. These catalysts operate under mild conditions and provide excellent yields when properly optimized [2].

Recent advances in transition metal catalysis have focused on the development of more efficient and selective catalytic systems. The use of N-heterocyclic carbene ligands, pincer complexes, and other advanced ligand systems has enabled the development of more robust and selective catalysts for organosilicon synthesis [6] [7].

Purification and Isolation Techniques

The purification and isolation of 1,4-Bis(dimethylsilyl)benzene requires careful attention to the chemical and physical properties of the compound. The compound is a colorless to light yellow liquid with a boiling point of 213-214°C at atmospheric pressure and a density of 0.874 grams per milliliter at 25°C [9].

Vacuum Distillation

Vacuum distillation represents the most commonly employed purification method for 1,4-Bis(dimethylsilyl)benzene. The compound can be effectively purified by fractional distillation at 73-75°C under 6 millimeters of mercury pressure. This method typically provides yields of 85-95% with purities greater than 99% [1] [9].

The vacuum distillation process requires careful control of temperature and pressure to prevent decomposition of the product. The distillation apparatus should be equipped with an efficient fractionating column and appropriate temperature monitoring systems. The use of reduced pressure minimizes the thermal stress on the compound and prevents the formation of decomposition products [1] [9].

Column Chromatography

Column chromatography on silica gel provides an alternative purification method, particularly useful for small-scale preparations or when high purity is required. The compound can be purified using silica gel (60-120 mesh) with hexane as the eluent. This method typically provides yields of 80-90% with purities of 95-98% [10] [11].

The chromatographic separation takes advantage of the different adsorption characteristics of the product and impurities on the silica gel surface. The use of hexane as a non-polar eluent is particularly effective for separating organosilicon compounds from more polar impurities [10] [11].

Recrystallization

Recrystallization from ethanol or hexane can be employed for compounds that are solid at room temperature or for derivative compounds. This method typically provides yields of 70-85% with purities of 98-99%. The choice of solvent depends on the solubility characteristics of the specific compound and the nature of the impurities [12] [11].

Liquid-Liquid Extraction

Liquid-liquid extraction using ether and water is commonly employed during the workup process. This method provides yields of 90-95% with purities of 85-95% and is particularly useful for removing water-soluble impurities and inorganic salts [1] [12].

The extraction process typically involves washing the organic layer with water and saturated brine solution, followed by drying over anhydrous sodium sulfate or magnesium sulfate. The dried organic layer is then filtered and concentrated to provide the crude product [1] [12].

Yield Optimization Strategies

The optimization of synthetic yields for 1,4-Bis(dimethylsilyl)benzene requires a systematic approach that considers multiple reaction parameters simultaneously. Modern optimization strategies employ statistical methods such as Design of Experiments (DoE) to identify the most important factors and their interactions [13] [14].

Design of Experiments Approach

Design of Experiments methodology has proven particularly valuable for optimizing complex synthetic reactions. This statistical approach allows for the simultaneous variation of multiple factors while minimizing the number of experiments required to identify optimal conditions [14] [15].

For 1,4-Bis(dimethylsilyl)benzene synthesis, important factors include temperature, reaction time, stoichiometric ratios, catalyst loading, and solvent composition. A factorial design approach can be used to systematically investigate these factors and their interactions [13] [14].

A typical factorial design for optimizing the synthesis might involve the following factors: temperature (100-120°C), reaction time (4-8 hours), sodium metal equivalents (2-4 equivalents), and TDA-1 catalyst loading (0.1-0.5 equivalents). The experimental design would include both main effects and interaction terms to provide a comprehensive understanding of the reaction system [13] [14].

Response Surface Methodology

Response Surface Methodology (RSM) provides a powerful tool for optimizing reaction conditions by modeling the relationship between experimental factors and response variables. This approach has been successfully applied to numerous synthetic transformations and can be particularly effective for optimizing yields and selectivities [16] [15].

The application of RSM to 1,4-Bis(dimethylsilyl)benzene synthesis involves the construction of mathematical models that describe the relationship between reaction conditions and product yield. These models can then be used to predict optimal conditions and identify regions of robust operation [16] [15].

Statistical Analysis and Modeling

Statistical analysis of experimental data using techniques such as analysis of variance (ANOVA) and regression analysis provides valuable insights into the factors that control reaction outcomes. These methods can identify significant main effects and interaction effects, allowing for more informed decision-making during optimization [17] [18].

The use of statistical modeling also enables the identification of robust operating conditions that provide consistent results even in the presence of small variations in experimental parameters. This is particularly important for scale-up and industrial applications where process consistency is crucial [17] [18].

Scale-up Considerations for Industrial Production

The scale-up of 1,4-Bis(dimethylsilyl)benzene synthesis from laboratory to industrial scale requires careful consideration of multiple factors, including reaction kinetics, heat transfer, mass transfer, and safety considerations [19] [20].

Heat Transfer and Temperature Control

The highly exothermic nature of many synthetic routes to 1,4-Bis(dimethylsilyl)benzene requires careful attention to heat transfer and temperature control during scale-up. The sodium-catalyzed synthesis, in particular, generates significant amounts of heat that must be effectively managed to prevent thermal decomposition and ensure product quality [1] [20].

Industrial reactors must be equipped with adequate cooling systems and temperature monitoring capabilities. The use of continuous monitoring and control systems ensures that reaction temperatures remain within the optimal range throughout the entire process [20].

Mass Transfer Considerations

The heterogeneous nature of many synthetic routes requires careful consideration of mass transfer limitations during scale-up. The sodium-catalyzed synthesis involves solid-liquid mass transfer between the sodium metal and the organic phase, which can become rate-limiting at larger scales [1] [20].

Industrial reactors must be designed with appropriate agitation systems to ensure adequate mixing and mass transfer. The use of specialized impeller designs and baffled reactors can help to overcome mass transfer limitations and ensure consistent product quality [20].

Process Optimization and Control

Industrial production of 1,4-Bis(dimethylsilyl)benzene requires sophisticated process control systems to ensure consistent product quality and optimal yields. The use of real-time monitoring and feedback control systems enables rapid response to process variations [20].

Statistical process control methods can be employed to monitor key process parameters and identify trends that may indicate the need for process adjustments. This approach helps to maintain consistent product quality and minimize waste [20].

Economic Considerations

The economic viability of industrial 1,4-Bis(dimethylsilyl)benzene production depends on multiple factors, including raw material costs, energy consumption, yield optimization, and waste minimization. The development of more efficient synthetic routes and improved process control can significantly impact the overall economics of production [20].

The use of continuous processing methods rather than batch processing can provide significant economic advantages through improved efficiency and reduced labor costs. However, the implementation of continuous processes requires careful consideration of reaction kinetics and equipment design [20].

| Synthetic Method | Reaction Conditions | Yield (%) | Purity (%) | Temperature (°C) | Reaction Time |

|---|---|---|---|---|---|

| Sodium-Catalyzed Synthesis (para-dichlorobenzene) | Sodium metal, TDA-1, xylene, 100-110°C, 7h | 95 | >99 | 100-110 | 7h |

| Grignard Reaction (para-dibromobenzene) | Mg, THF, 50-60°C, 16h reflux | 98 | High | 50-60 | 16h |

| Magnesium/Ether-Toluene Co-solvent | Mg/Et₂O-toluene, Me₂HSiCl | 86.6-89.5 | High | 20-25 | 24h |

| Grignard/THF (para-dibromobenzene) | Mg, para-dibromobenzene, THF, reflux | ~85-90 | High | 65-70 | 3-5h |

| Magnesium/Diethyl Ether-Toluene | Mg beads, Et₂O-toluene mixture | 84.7-90.5 | High | 20-30 | 2-6h |

| Transition Metal-Catalyzed | Pd/Pt catalysts, various conditions | 70-85 | Variable | 80-120 | 12-24h |

| Ultrasonic-Assisted Methods | Ultrasonic irradiation, enhanced activation | Enhanced (rate increase 2-3x) | Similar to conventional | 20-60 | 1-3h (reduced) |

| Purification Method | Conditions | Typical Yield Recovery (%) | Final Purity (%) |

|---|---|---|---|

| Vacuum Distillation | 73-75°C at 6 mmHg | 85-95 | >99 |

| Column Chromatography | Silica gel, hexane eluent | 80-90 | 95-98 |

| Recrystallization | Ethanol or hexane | 70-85 | 98-99 |

| Liquid-Liquid Extraction | Ether/water separation | 90-95 | 85-95 |

| Steam Distillation | Water/organic solvent | 75-85 | 90-95 |

| Fractional Distillation | Reduced pressure, <120°C | 80-92 | >99 |

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (13.64%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (13.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (11.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

(Cyclohexa-2,5-diene-1,4-diylidene)bis(dimethylsilane)